(8-boronodibenzothiophen-2-yl)boronic Acid
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Overview
Description
(8-boronodibenzothiophen-2-yl)boronic Acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
(8-boronodibenzothiophen-2-yl)boronic Acid has several scientific research applications, including:
Biology: The compound is investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of boronic acids often involves the formation of covalent adducts with the catalytic hydroxide anion in the enzymatic active site upon binding . The Suzuki–Miyaura (SM) coupling reaction is a common application, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Future Directions
Boronic acids are increasingly utilized in diverse areas of research, including sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The development of new borane reagents and the exploration of novel chemistries using boron are promising future directions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-boronodibenzothiophen-2-yl)boronic Acid typically involves the reaction of dibenzothiophene with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and the dibenzothiophene moiety . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of complex boronic acids.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(8-boronodibenzothiophen-2-yl)boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted dibenzothiophene derivatives. These products have various applications in organic synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophene-2-boronic acid
- Benzothiophen-2-ylboronic acid
- Thianaphthene-2-boronic acid
Uniqueness
(8-boronodibenzothiophen-2-yl)boronic Acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and form stable complexes with biomolecules sets it apart from other boronic acids .
Properties
IUPAC Name |
(8-boronodibenzothiophen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10B2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLHPYMEWINRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=C2C=C(C=C3)B(O)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10B2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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